![molecular formula C17H17N3O3 B7717745 5-(4-ethoxyphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7717745.png)
5-(4-ethoxyphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-(4-ethoxyphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzohydrazide with 2-methoxy-6-methylpyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, sulfonating agents like sulfur trioxide (SO3) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-ethoxyphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole
- 5-(4-ethoxyphenyl)-3-(2-methylpyridin-3-yl)-1,2,4-oxadiazole
- 5-(4-ethoxyphenyl)-3-(2-methoxy-6-chloropyridin-3-yl)-1,2,4-oxadiazole
Uniqueness
5-(4-ethoxyphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-4-22-13-8-6-12(7-9-13)16-19-15(20-23-16)14-10-5-11(2)18-17(14)21-3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAGDHHOLVIZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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